2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine
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Overview
Description
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a 3-methylbutyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction proceeds through the formation of intermediate compounds, which are further chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride and chlorine.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alkoxides are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives, where one or more chlorine atoms are replaced by the nucleophile.
Oxidation and Reduction: These reactions can lead to the formation of hydroxylated or dechlorinated products.
Scientific Research Applications
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the 3-methylbutyl group, making it less hydrophobic and potentially less bioactive.
2,4,6-Trifluoropyrimidine: Contains fluorine atoms instead of chlorine, leading to different reactivity and biological properties.
Uniqueness
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine is unique due to the presence of both chlorine atoms and a hydrophobic 3-methylbutyl group. This combination enhances its reactivity in nucleophilic substitution reactions and its potential bioactivity in medicinal chemistry applications.
Properties
CAS No. |
14077-69-1 |
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Molecular Formula |
C9H11Cl3N2 |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
2,4,6-trichloro-5-(3-methylbutyl)pyrimidine |
InChI |
InChI=1S/C9H11Cl3N2/c1-5(2)3-4-6-7(10)13-9(12)14-8(6)11/h5H,3-4H2,1-2H3 |
InChI Key |
YLMRYOCDUSEBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
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